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molecular formula C12H9N3O B8709629 4-Amino2-(2-furyl)quinazoline

4-Amino2-(2-furyl)quinazoline

Cat. No. B8709629
M. Wt: 211.22 g/mol
InChI Key: LESYNPPCEGBQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03980650

Procedure details

5.4 g. (0.05 mol) of o-aminobenzonitrile, 4.7 g. (0.05 mol) of 2-furonitrile and 5.4 g. (0.1 mol) of sodium methoxide in 150 ml. of isopropanol are refluxed for 48 hours under a nitrogen atmosphere. The reaction mixture is then decomposed with water and the isopropanol is distilled off. 80 ml. of diethyl ether and 80 ml. of water are added and the precipitate is filtered off. The ethereal layer is separated and the ether is distilled off. The residue is identical to the solid already filtered off. The product is crystallized from a mixture of ethanol and petroleum ether (boiling range 40°-60°C.) to give 4-amino2-(2-furyl)quinazoline, m.p. 219°-221°C. The base is converted into the monohydrochloride, and the salt after crystallization from ethanol melts above 300°C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[C:15]#[N:16].C[O-].[Na+].C(O)(C)C>O>[NH2:5][C:4]1[C:3]2[C:2](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=[C:15]([C:11]2[O:10][CH:14]=[CH:13][CH:12]=2)[N:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
NC1=C(C#N)C=CC=C1
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
O1C(=CC=C1)C#N
Step Three
Name
sodium methoxide
Quantity
0.1 mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the isopropanol is distilled off
ADDITION
Type
ADDITION
Details
of water are added
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
The ethereal layer is separated
DISTILLATION
Type
DISTILLATION
Details
the ether is distilled off
FILTRATION
Type
FILTRATION
Details
already filtered off
CUSTOM
Type
CUSTOM
Details
The product is crystallized from a mixture of ethanol and petroleum ether (boiling range 40°-60°C.)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC2=CC=CC=C12)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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